3-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide
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Overview
Description
3-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide is a complex organic compound that features a combination of pyrazole, furan, and acrylamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide typically involves multi-step organic reactionsThe cyano group is then added through a nucleophilic substitution reaction, and finally, the furan-2-ylmethyl group is introduced via a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
3-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a bromophenyl group, known for its antimicrobial and antiproliferative properties.
Furan derivatives: Compounds containing the furan ring, known for their wide range of biological activities.
Uniqueness
3-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. This makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
769143-62-6 |
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Molecular Formula |
C24H17BrN4O2 |
Molecular Weight |
473.3 g/mol |
IUPAC Name |
(E)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C24H17BrN4O2/c25-20-10-8-17(9-11-20)23-19(16-29(28-23)21-5-2-1-3-6-21)13-18(14-26)24(30)27-15-22-7-4-12-31-22/h1-13,16H,15H2,(H,27,30)/b18-13+ |
InChI Key |
NZWZVAATCGUKLN-QGOAFFKASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)/C=C(\C#N)/C(=O)NCC4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=C(C#N)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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